(Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile
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Overview
Description
(Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole moiety linked to a piperidine-substituted phenyl group through a propenenitrile bridge. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Piperidine Group: The piperidine group can be introduced via a nucleophilic substitution reaction using a halogenated phenyl derivative and piperidine.
Formation of Propenenitrile Bridge: The final step involves the formation of the propenenitrile bridge through a Knoevenagel condensation reaction between the benzimidazole derivative and the piperidine-substituted phenylacetonitrile under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The phenyl and piperidine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Biological Probes: Use as a fluorescent probe for studying biological processes.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The benzimidazole moiety often plays a crucial role in binding to the active site of enzymes or receptors, while the piperidine group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(1H-benzimidazol-2-yl)-2-phenylprop-2-enenitrile: Lacks the piperidine group, potentially resulting in different biological activity.
(Z)-3-(1H-benzimidazol-2-yl)-2-(4-morpholin-1-ylphenyl)prop-2-enenitrile: Contains a morpholine group instead of piperidine, which may alter its pharmacological profile.
Uniqueness
The presence of the piperidine group in (Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile may confer unique binding properties and biological activities compared to similar compounds. This structural feature can enhance its potential as a lead compound in drug discovery and other applications.
Properties
IUPAC Name |
(Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c22-15-17(14-21-23-19-6-2-3-7-20(19)24-21)16-8-10-18(11-9-16)25-12-4-1-5-13-25/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24)/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRCURHJPUJDHG-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=CC3=NC4=CC=CC=C4N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C(=C/C3=NC4=CC=CC=C4N3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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